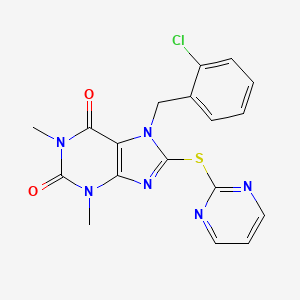
7-(2-Chlorbenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purin-2,6(3H,7H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H15ClN6O2S and its molecular weight is 414.87. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung „7-(2-Chlorbenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purin-2,6(3H,7H)-dion":
Krebsforschungsanwendungen
Diese Verbindung hat in der Krebsforschung aufgrund ihrer Fähigkeit, das Wachstum von Krebszellen zu hemmen, Potenzial gezeigt. Studien haben gezeigt, dass sie den Zellzyklus stören und Apoptose in verschiedenen Krebszelllinien induzieren kann, was sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien macht .
Antiviren-Anwendungen
Die Forschung hat gezeigt, dass diese Verbindung antivirale Eigenschaften aufweist, insbesondere gegen RNA-Viren. Sie kann die Virusreplikation hemmen, indem sie bestimmte virale Enzyme angreift, was sie zu einem wertvollen Werkzeug bei der Entwicklung von antiviralen Medikamenten macht .
Entzündungshemmende Mittel
Die Verbindung wurde auf ihre entzündungshemmenden Eigenschaften untersucht. Sie kann die Immunantwort modulieren, indem sie die Produktion von pro-inflammatorischen Zytokinen hemmt, was bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung hilfreich sein könnte .
Neuroprotektive Wirkungen
Studien haben die neuroprotektiven Wirkungen dieser Verbindung untersucht, insbesondere in Modellen neurodegenerativer Erkrankungen wie Alzheimer und Parkinson. Es scheint, dass sie Neuronen vor oxidativem Stress und Apoptose schützt, was auf ihre potenzielle Verwendung in neuroprotektiven Therapien hindeutet .
Antioxidative Eigenschaften
Es wurde festgestellt, dass diese Verbindung bedeutende antioxidative Eigenschaften besitzt. Sie kann freie Radikale abfangen und oxidativen Stress reduzieren, was zur Vorbeugung von Zellschäden und Alterung nützlich ist. Dies macht sie zu einem Kandidaten für die Entwicklung von Nahrungsergänzungsmitteln oder Medikamenten, die darauf abzielen, oxidativen Schaden zu reduzieren .
Antimikrobielle Aktivität
Die Forschung hat gezeigt, dass diese Verbindung antimikrobielle Eigenschaften gegen eine Reihe von bakteriellen und Pilzpathogenen aufweist. Sie kann mikrobielle Zellmembranen stören und das Wachstum dieser Krankheitserreger hemmen, was sie bei der Entwicklung neuer antimikrobieller Wirkstoffe nützlich macht .
Enzyminhibitionstudien
Die Verbindung wurde in Enzyminhibitionstudien verwendet, um ihre Interaktion mit verschiedenen Enzymen zu verstehen. Sie hat die Fähigkeit gezeigt, Enzyme wie Kinasen und Proteasen zu hemmen, die an zahlreichen biologischen Prozessen beteiligt sind. Diese Anwendung ist entscheidend für die Arzneimittelforschung und -entwicklung .
Pharmakokinetische und pharmakodynamische Studien
Pharmakokinetische und pharmakodynamische Studien dieser Verbindung haben Einblicke in ihre Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungsmerkmale (ADME) geliefert. Das Verständnis dieser Eigenschaften ist wichtig, um ihre therapeutische Wirksamkeit und Sicherheit in der Arzneimittelentwicklung zu optimieren .
Diese Anwendungen heben die Vielseitigkeit und das Potenzial von „this compound“ in verschiedenen Bereichen der wissenschaftlichen Forschung hervor. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, zögern Sie nicht zu fragen!
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-pyrimidin-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2S/c1-23-14-13(15(26)24(2)18(23)27)25(10-11-6-3-4-7-12(11)19)17(22-14)28-16-20-8-5-9-21-16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHHMZHBZJFENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=NC=CC=N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














